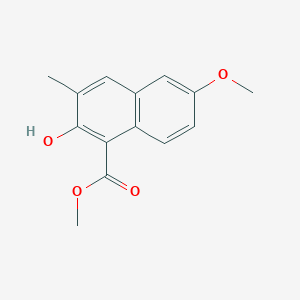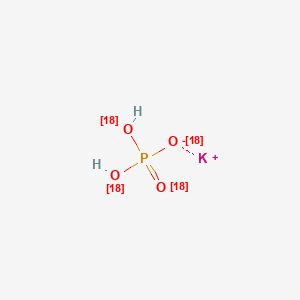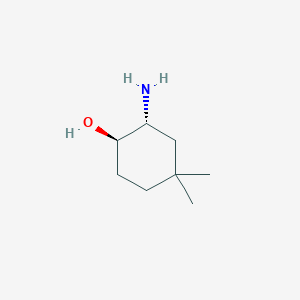![molecular formula C22H25N7O B13364713 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a complex organic compound that features a benzimidazole ring, a phenyl group, and a tetraazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide.
Formation of the Tetraazole Ring: This involves the cyclization of an azide with a nitrile group under thermal or catalytic conditions.
Amide Bond Formation: The final step involves coupling the benzimidazole and tetraazole intermediates with a phenylpropanoic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions.
Biology
In biological research, it may serve as a scaffold for the development of enzyme inhibitors or receptor antagonists.
Medicine
Industry
In industrial applications, it can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, while the tetraazole ring can form hydrogen bonds with proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetrazol-1-yl)propanamide
- N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-imidazol-1-yl)propanamide
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is unique due to the presence of both a benzimidazole and a tetraazole ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual-ring system is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C22H25N7O |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2S)-N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C22H25N7O/c1-3-15(2)20(21-24-17-11-7-8-12-18(17)25-21)26-22(30)19(29-14-23-27-28-29)13-16-9-5-4-6-10-16/h4-12,14-15,19-20H,3,13H2,1-2H3,(H,24,25)(H,26,30)/t15-,19-,20-/m0/s1 |
Clé InChI |
VMAWMOPDKWLDKU-YSSFQJQWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)[C@H](CC3=CC=CC=C3)N4C=NN=N4 |
SMILES canonique |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
![(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)

![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)

![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
